3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride
Description
Properties
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-3-carboxamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-14(20)11-4-3-7-18(10-11)8-9-19-15(21)12-5-1-2-6-13(12)16(19)22;/h1-7,10H,8-9H2,(H-,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCHNHVTPOQJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindolinone Moiety: This step involves the condensation of an aromatic primary amine with maleic anhydride to form the isoindolinone structure.
Alkylation: The isoindolinone derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Pyridinium Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential bioactivity. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its structural features contribute to the development of materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved often include key signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
Key Observations :
Counterion Effects : Bromide analogs exhibit higher molecular weights than the chloride target compound (if synthesized similarly). Chloride’s smaller ionic radius may enhance solubility in polar solvents compared to bromide.
Substituent Impact : Melting points correlate with substituent bulk and symmetry. The 4-bromophenyl derivative (3 ) has the highest melting point (225–227°C), likely due to halogen-related intermolecular interactions. The target compound’s cyclic imide group could further elevate melting points, but experimental confirmation is needed.
Biological Activity: Analogs 2–5 demonstrated antifungal activity, suggesting the pyridinium core is bioactive.
Biological Activity
3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, with the CAS number 67680-76-6, is a novel compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.75 g/mol. The compound features a pyridinium ring and isoindolinone moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 67680-76-6 |
| Molecular Formula | |
| Molecular Weight | 331.75 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related isoindole derivatives has shown their capacity to inhibit tumor cell proliferation through the modulation of signaling pathways such as PI3K/AKT/mTOR .
The proposed mechanism involves the interaction with specific protein targets that regulate cell growth and survival. The presence of the pyridinium moiety is believed to enhance solubility and bioavailability, facilitating better interaction with cellular targets.
Study 1: In Vivo Antitumor Efficacy
In a mouse xenograft model, derivatives of isoindolinone compounds demonstrated effective tumor suppression at low doses. The study highlighted the importance of free-drug exposure in achieving therapeutic efficacy .
Study 2: Target Engagement Studies
Another study focused on heterobifunctional probes similar to our compound, revealing insights into target engagement within cellular environments. These findings suggest that the compound may also engage in selective degradation pathways that could be exploited for therapeutic benefits .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of compounds related to this compound:
- Anticancer Properties : Isoindolinone derivatives have shown promise in inhibiting various cancer cell lines.
- Mechanistic Insights : The interaction with key signaling pathways underscores the potential for targeted therapies.
- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles due to structural characteristics that enhance absorption and distribution.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride?
Methodological Answer:
The synthesis typically involves coupling a phthalimide-containing intermediate with a pyridinium precursor. For example, describes a method where sulfonamide derivatives are synthesized via reactions involving phthalic anhydride and amines. To prepare the target compound:
Step 1: React phthalic anhydride with a primary amine (e.g., ethylenediamine) to form the phthalimide core.
Step 2: Introduce the pyridinium moiety via nucleophilic substitution or quaternization.
Step 3: Carbamoylation at the 3-position of the pyridine ring using urea or carbamoyl chloride under basic conditions.
Key challenges include regioselectivity during pyridinium formation and avoiding hydrolysis of the phthalimide group. Purification via recrystallization (e.g., acetic acid/water mixtures) is recommended .
Advanced: How can regioselectivity issues during pyridinium quaternization be resolved?
Methodological Answer:
Regioselectivity in pyridinium synthesis is influenced by steric and electronic factors. To improve control:
- Steric Guidance: Use bulky counterions (e.g., tetrafluoroborate) to direct quaternization to the less hindered nitrogen.
- Electronic Modulation: Electron-withdrawing groups (e.g., carbamoyl) at the 3-position activate the pyridine ring for nucleophilic attack.
- Kinetic Monitoring: Employ TLC or in situ NMR to track reaction progress and optimize conditions (e.g., solvent polarity, temperature) .
Basic: What crystallographic tools are suitable for resolving the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key steps:
Data Collection: Use a diffractometer (Mo/Kα radiation) to collect reflection data.
Structure Solution: SHELXT automates phase determination via intrinsic phasing.
Refinement: SHELXL refines anisotropic displacement parameters and validates geometry against IUCr standards .
Advanced: How can SHELXL address data contradictions in high-resolution structures?
Methodological Answer:
High-resolution datasets may reveal disorder or twinning. In SHELXL:
- Twin Refinement: Use the TWIN and BASF commands to model twinned crystals.
- Constraint Application: Apply restraints to bond lengths/angles for disordered regions.
- Validation Tools: Analyze R-factor convergence, Q-peaks, and Hirshfeld surfaces to resolve ambiguities .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR: ¹H NMR identifies pyridinium protons (δ 8.5–9.5 ppm) and phthalimide aromatic signals (δ 7.6–7.8 ppm). ¹³C NMR confirms carbamoyl (δ ~165 ppm) and quaternary ammonium (δ ~150 ppm) groups.
- ESI–MS: Look for [M-Cl]⁺ ions to verify molecular weight.
- FT-IR: Carbamoyl C=O stretches appear at ~1680 cm⁻¹, while phthalimide C=O is at ~1770 cm⁻¹ .
Advanced: How can computational modeling complement experimental data for reactivity prediction?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyridinium’s susceptibility to nucleophilic attack).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in quaternization).
- Docking Studies: Model interactions with biological targets (e.g., kinases) if the compound is used as a probe .
Basic: What precautions are needed when handling this compound?
Methodological Answer:
- Stability: Store under inert gas (Ar/N₂) at –20°C to prevent hygroscopic degradation.
- Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential irritancy from pyridinium and phthalimide moieties.
- Waste Disposal: Neutralize with dilute HCl before disposal to quench reactive groups .
Advanced: Can this compound serve as a precursor for bioorthogonal probes?
Methodological Answer:
Yes, the phthalimide group allows conjugation via Staudinger ligation or click chemistry. For example:
Functionalization: Replace the chloride counterion with a triflate to enhance leaving-group ability.
Tagging: React with azide-bearing fluorophores or chelators (e.g., BODIPY derivatives) for imaging or radiometal incorporation.
Validation: Confirm probe integrity via HPLC-MS and in vitro assays (e.g., fluorescence quenching in target cells) .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ or CuI for cross-couplings.
- Solvent Optimization: Use DMF or DMSO for polar intermediates; switch to THF for non-polar steps.
- Workup Adjustments: Extract unreacted starting materials with ethyl acetate/water to isolate the product .
Advanced: What strategies enable meta-C–H functionalization of the pyridinium ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
